molecular formula C20H16N4O2 B2811345 N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 2034433-57-1

N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No. B2811345
CAS RN: 2034433-57-1
M. Wt: 344.374
InChI Key: KHZJYZWFBIUCCR-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, also known as BISA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BISA is a heterocyclic compound that contains both pyridine and isoxazole rings, which are known to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide involves its ability to bind to copper(II) ions and form a stable complex. This complex can then interact with various biological molecules, such as proteins and DNA, and alter their function. This compound has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, metal ion binding, and fluorescence. This compound has also been shown to inhibit the growth of cancer cells in vitro, which suggests its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide in lab experiments is its ability to selectively bind to copper(II) ions, which allows for the development of new copper-based drugs. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, including:
1. Developing new copper-based drugs using this compound as a ligand.
2. Studying the potential use of this compound as a fluorescent probe for imaging cellular structures.
3. Exploring the antioxidant activity of this compound and its potential use in treating oxidative stress-related diseases.
4. Investigating the potential use of this compound in cancer therapy.
5. Improving the synthesis method of this compound to increase its yield and solubility.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various research applications. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves its ability to bind to copper(II) ions and alter the function of biological molecules. This compound has been shown to exhibit a range of biochemical and physiological effects, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide involves a multi-step process that starts with the reaction of 4-chloromethyl-2,2'-bipyridine and sodium azide to form 4-azidomethyl-2,2'-bipyridine. This intermediate is then reacted with 3-bromo-2-isoxazol-5-amine in the presence of copper(I) iodide to yield this compound. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging cellular structures and as a ligand for metal ions. This compound has been shown to selectively bind to copper(II) ions, which makes it a potential candidate for developing new copper-based drugs.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(12-18-16-3-1-2-4-19(16)26-24-18)23-13-14-5-10-22-17(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJYZWFBIUCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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